(Z)-2-cyano-4,4-dimethylpent-2-enoic acid
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Overview
Description
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid is an organic compound with a unique structure characterized by a cyano group and a double bond in the (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-4,4-dimethylpent-2-enoic acid typically involves the reaction of 4,4-dimethylpent-2-enoic acid with a cyanating agent under specific conditions. One common method is the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the (Z)-configuration of the double bond is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-2-cyano-4,4-dimethylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-4,4-dimethylpent-2-enoic acid: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4,4-dimethylpent-2-enoic acid: Lacks the cyano group, making it less reactive in certain types of reactions.
2-cyano-3,3-dimethylbut-2-enoic acid: A similar compound with a different carbon backbone.
Uniqueness
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and structurally similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(Z)-2-cyano-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4- |
InChI Key |
NJCRQFJRXAZYEJ-XQRVVYSFSA-N |
Isomeric SMILES |
CC(C)(C)/C=C(/C#N)\C(=O)O |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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